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Introduction

The dynamic landscape of RNA biology necessitates advanced methodologies to capture the
transient nature of the transcriptome. Metabolic labeling of nascent RNA with modified
nucleosides, coupled with high-throughput sequencing, has emerged as a powerful tool to
dissect the kinetics of RNA synthesis, processing, and decay. 2'-Azido guanosine (2'-AzG) is
a versatile chemical biology probe that enables the efficient labeling and subsequent
enrichment of newly transcribed RNA. Its bioorthogonal azido group allows for highly specific
covalent attachment of reporter molecules, such as biotin, through copper-catalyzed or strain-
promoted azide-alkyne cycloaddition (“click chemistry™). This application note provides detailed
protocols for the use of 2'-Azido guanosine in conjunction with RNA sequencing (RNA-seq) to
analyze nascent transcriptomes, a technique referred to as Azidonucleoside-Incorporated RNA
sequencing (AIR-seq).[1]

The ability to isolate and sequence only the RNA that is actively being transcribed within a
specific timeframe offers a granular view of cellular responses to various stimuli, developmental
cues, or therapeutic interventions. This is particularly valuable in drug development for
understanding mechanisms of action and identifying early transcriptional biomarkers of efficacy
or toxicity.

Principle of the Method
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The AIR-seq workflow using 2'-Azido guanosine involves three key stages:

o Metabolic Labeling: Cells or organisms are incubated with 2'-Azido guanosine, which is
taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA
polymerases.

» Bioorthogonal Ligation: The azide group on the incorporated 2'-Azido guanosine is then
covalently linked to a biotin-alkyne conjugate via a highly efficient and specific click chemistry
reaction.

o Enrichment and Sequencing: The biotinylated nascent RNA is selectively captured using
streptavidin-coated magnetic beads. The enriched RNA is then fragmented and used as a

template for the construction of a sequencing library, followed by high-throughput

sequencing.

Data Presentation
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Table 2: Recommended Labeling Conditions for 2'-Azido
Guanosine

2'-Azido guanosine . .
Cell Type . Labeling Duration Reference
Concentration

Escherichia coli 1mM 10 - 30 minutes [1]
Human Cell Lines
0.1-1mM 2 - 24 hours General Guideline
(e.g., HelLa)
] In vivo delivery In vivo delivery
Mouse Tissues [1]
method dependent method dependent

Note: Optimal concentrations and labeling times should be empirically determined for each cell
type and experimental condition to balance labeling efficiency with potential cellular
perturbations.

Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 2'-
Azido Guanosine

Materials:

Cells of interest (e.g., bacterial or eukaryotic cell culture)

Appropriate cell culture medium

2'-Azido guanosine (AzG)

RNase-free water

TRIzol reagent or other RNA extraction kit

Procedure:

o Cell Culture: Culture cells to the desired confluency under standard conditions.
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e Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final
concentration of 2'-Azido guanosine. First, dissolve the 2'-Azido guanosine in RNase-free
water to make a stock solution (e.g., 100 mM). Then, dilute the stock solution into the pre-
warmed cell culture medium to the final working concentration (e.g., 1 mM for E. coli or 0.1-1
mM for eukaryotic cells).

e Metabolic Labeling:
o For adherent cells, remove the existing medium and replace it with the labeling medium.

o For suspension cells, pellet the cells by centrifugation, remove the supernatant, and
resuspend the cells in the labeling medium.

 Incubation: Incubate the cells for the desired labeling period (e.g., 10-30 minutes for
bacteria, 2-24 hours for eukaryotic cells). The optimal time will depend on the turnover rate of
the RNA species of interest.

o Cell Harvest: After the labeling period, harvest the cells.

o For adherent cells, wash once with ice-cold PBS, then lyse the cells directly in the plate
using TRIzol reagent.

o For suspension cells, pellet the cells, wash with ice-cold PBS, and then lyse the cell pellet
with TRIzol reagent.

» RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for
the chosen RNA extraction method. It is crucial to work in an RNase-free environment to
maintain RNA integrity.

Protocol 2: Biotinylation of 2'-Azido Guanosine-labeled
RNA via Click Chemistry

Materials:
» Total RNA containing 2'-Azido guanosine

 Biotin-alkyne (e.g., Biotin-PEG4-alkyne)
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o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
e Sodium ascorbate

* RNase-free water

» RNA purification columns or magnetic beads
Procedure:

o Prepare Click-iT® Reaction Cocktail: In an RNase-free tube, prepare the reaction cocktail.
For a 50 pL reaction, the components are typically added in the following order:

[¢]

Total RNA (up to 25 pg) in RNase-free water

[¢]

Biotin-alkyne (to a final concentration of 50 uM)

[e]

Copper(ll) sulfate (to a final concentration of 1 mM)

o

THPTA (to a final concentration of 5 mM)

[¢]

Sodium ascorbate (freshly prepared, to a final concentration of 10 mM)
 Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes.

» RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA
purification kit or magnetic beads according to the manufacturer's instructions. Elute the RNA
in RNase-free water.

Protocol 3: Enrichment of Biotinylated Nascent RNA

Materials:
» Biotinylated total RNA

» Streptavidin-coated magnetic beads
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Binding/Wash Buffer (e.g., 10 mM Tris-HCI pH 7.5, 1 M NaCl, 1 mM EDTA)

Low Salt Wash Buffer (e.g., 10 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA)

Elution Buffer (e.g., as provided in RNA purification kits or RNase-free water)

Magnetic stand

Procedure:

Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the
required volume of beads to a new RNase-free tube. Place the tube on a magnetic stand to
capture the beads and discard the supernatant. Wash the beads twice with Binding/Wash
Buffer.

Binding of Biotinylated RNA: Resuspend the washed beads in Binding/Wash Buffer. Add the
purified biotinylated RNA to the beads. Incubate at room temperature for 30 minutes with
gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.

Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the
beads three times with Binding/Wash Buffer and then twice with Low Salt Wash Buffer to
remove non-specifically bound RNA.

Elution: Elute the captured RNA from the beads. The elution method will depend on the
downstream application. For direct use in library preparation, elution can be performed by
heating the beads in RNase-free water or a specific elution buffer. Alternatively, on-bead
enzymatic reactions can be performed.

Protocol 4: RNA Sequencing Library Preparation

Materials:

Enriched nascent RNA

RNA fragmentation buffer or reagents

Reverse transcriptase and primers (e.g., random hexamers or oligo(dT))
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e Second-strand synthesis enzymes
 Library preparation kit for the chosen sequencing platform (e.g., lllumina)
Procedure:

* RNA Fragmentation: Fragment the enriched nascent RNA to the appropriate size for the
sequencing platform (typically 150-400 nucleotides). This can be achieved through
enzymatic fragmentation or chemical fragmentation.[2][3]

o First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA
using reverse transcriptase and random primers.

e Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

 Library Construction: Proceed with the end-repair, A-tailing, and adapter ligation steps as per
the instructions of the chosen library preparation kit.

o PCR Amplification: Amplify the library using a minimal number of PCR cycles to avoid
amplification bias.

 Library Quantification and Quality Control: Quantify the final library and assess its quality
using methods such as qPCR and capillary electrophoresis.

e Sequencing: Pool the libraries and perform high-throughput sequencing on the chosen
platform.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Troubleshooting and Considerations

« RNA Integrity: Maintaining high RNA quality throughout the process is critical for generating
reliable sequencing data. Always work in an RNase-free environment and assess RNA
integrity before and after enrichment.

» Labeling Efficiency: The efficiency of 2'-Azido guanosine incorporation can vary between
cell types and metabolic states. It is advisable to perform a pilot experiment to optimize
labeling conditions.

¢ Click Chemistry Efficiency: Ensure that the click chemistry reagents, especially the sodium
ascorbate, are fresh to ensure efficient ligation.

¢ Sequencing Bias: Metabolic labeling can potentially introduce biases in the sequencing data.
It is important to include appropriate controls, such as a sample processed without the biotin-
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alkyne, to assess background binding. Computational methods can also be applied to
correct for potential biases in the data analysis stage.[4][5]

o Cellular Perturbation: While 2'-Azido guanosine has been shown to have low toxicity in
some systems, it is good practice to assess any potential effects on cell viability and global
transcription in the specific experimental system being used.[1]

Conclusion

The use of 2'-Azido guanosine in combination with RNA sequencing provides a powerful
approach to study the dynamics of the transcriptome. The detailed protocols and
considerations outlined in this application note will enable researchers to successfully
implement this technique to gain deeper insights into gene regulation in various biological
contexts. The ability to specifically isolate and analyze newly synthesized RNA opens up new
avenues for understanding the immediate transcriptional responses to drugs and other
perturbations, making it a valuable tool for both basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-rna-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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